molecular formula C21H28N2O5S2 B14596892 2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- CAS No. 60147-25-3

2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-

Cat. No.: B14596892
CAS No.: 60147-25-3
M. Wt: 452.6 g/mol
InChI Key: FHFSMHLDLYJJTI-UHFFFAOYSA-N
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Description

2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound characterized by its unique structure, which includes an oxadiazecine ring and two sulfonyl groups attached to methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups play a crucial role in binding to these targets, while the oxadiazecine ring provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Properties

CAS No.

60147-25-3

Molecular Formula

C21H28N2O5S2

Molecular Weight

452.6 g/mol

IUPAC Name

4,8-bis-(4-methylphenyl)sulfonyl-1,4,8-oxadiazecane

InChI

InChI=1S/C21H28N2O5S2/c1-18-4-8-20(9-5-18)29(24,25)22-12-3-13-23(15-17-28-16-14-22)30(26,27)21-10-6-19(2)7-11-21/h4-11H,3,12-17H2,1-2H3

InChI Key

FHFSMHLDLYJJTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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